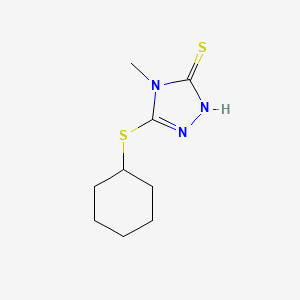
5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring substituted with a cyclohexylsulfanyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of cyclohexanethiol with appropriate triazole precursors under controlled conditions. One common method involves the use of thioketones with an active methylene group, which are reacted with cyclohexanethiol to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific chemical or physical properties.
作用机制
The mechanism of action of 5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to 5-(Cyclohexylsulfanyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives with different substituents on the triazole ring or the sulfur atom. Examples include:
- 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole
- 5-(Cyclohexylsulfanyl)-4-aryl-1,2,3-selena/thiadiazoles
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexylsulfanyl group and a triazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
98329-79-4 |
|---|---|
分子式 |
C9H15N3S2 |
分子量 |
229.4 g/mol |
IUPAC 名称 |
3-cyclohexylsulfanyl-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3S2/c1-12-8(13)10-11-9(12)14-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,13) |
InChI 键 |
SOMGMVOKIAGKDH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)NN=C1SC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


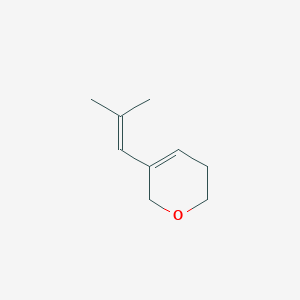
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
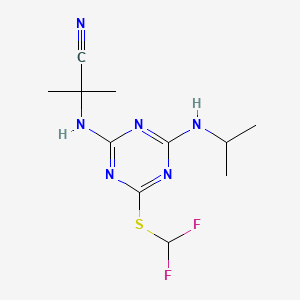
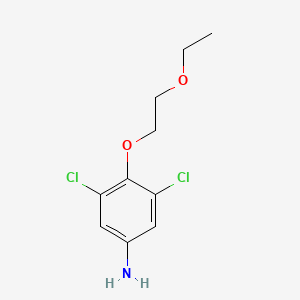
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
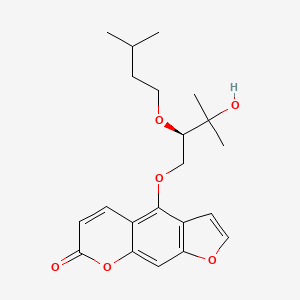
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
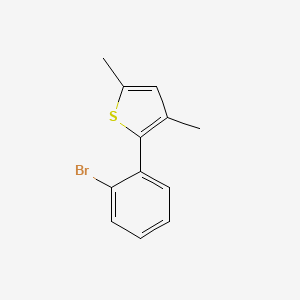
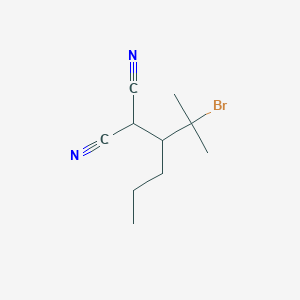
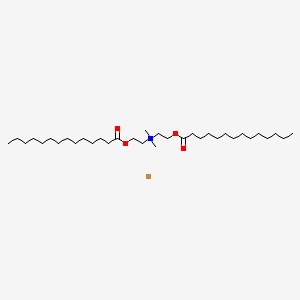

![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
